molecular formula C13H16N4O2 B2732110 N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428347-76-5

N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

Cat. No.: B2732110
CAS No.: 1428347-76-5
M. Wt: 260.297
InChI Key: MHNMDGNMISFSCY-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a heterocyclic compound featuring a pyrazolo-oxazine core fused with a pyrrole ethyl carboxamide side chain. The substitution at the 3-position with a pyrrole-containing ethyl group may enhance binding affinity to specific targets, such as enzymes or receptors, due to the electron-rich nature of the pyrrole moiety .

Synthetic routes for analogous pyrazole carboxamides often employ carbodiimide-based coupling agents like EDCI and HOBt, as described in the synthesis of 1,5-diarylpyrazole carboxamides . This suggests that the target compound could be synthesized via similar methodologies, with modifications to incorporate the pyrrole ethyl substituent.

Properties

IUPAC Name

N-(2-pyrrol-1-ylethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c18-12(14-4-8-16-5-1-2-6-16)11-10-15-17-7-3-9-19-13(11)17/h1-2,5-6,10H,3-4,7-9H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNMDGNMISFSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)NCCN3C=CC=C3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₃H₁₅N₃O₂
  • Molecular Weight : 245.28 g/mol
  • IUPAC Name : this compound

This compound features a pyrrole ring and a pyrazolo[5,1-b][1,3]oxazine moiety, which are known for their diverse biological activities.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

Research has shown that derivatives containing the pyrrole and pyrazole structures exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.8 µg/mL against Mycobacterium tuberculosis and various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • Compounds similar in structure have demonstrated strong antibacterial and antitubercular activities through inhibition of key enzymes such as dihydrofolate reductase (DHFR) .

Anticancer Potential

The compound's structural components suggest potential anticancer properties:

  • Studies indicate that compounds with similar scaffolds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
  • Molecular docking studies have revealed that these compounds can interact effectively with targets involved in cancer progression.

Enzyme Inhibition

The compound has shown promise in enzyme inhibition:

  • It has been evaluated for its ability to inhibit enoyl-acyl carrier protein (ACP) reductase and DHFR enzymes, which are critical in bacterial cell wall synthesis and folate metabolism respectively .
  • The binding interactions at the active sites of these enzymes suggest a mechanism by which the compound exerts its biological effects, potentially leading to therapeutic applications in infectious diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Study Biological Activity Findings
Study 1AntimicrobialMIC values between 0.8 - 25 µg/mL against M. tuberculosis .
Study 2AnticancerInduced apoptosis in cancer cell lines .
Study 3Enzyme InhibitionEffective against DHFR and enoyl ACP reductase .

The mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition : The compound's ability to bind to and inhibit key enzymes suggests a pathway for disrupting microbial growth and cancer cell proliferation.
  • Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells through mitochondrial dysfunction .

Comparison with Similar Compounds

N-[(4-Fluorophenyl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide (LFM)

  • Structure : Shares the pyrazolo-oxazine core but substitutes the pyrrole ethyl group with a 4-fluorobenzyl moiety.

N-(Pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

  • Structure : Substitutes the pyrrole ethyl group with a pyridin-2-ylmethyl chain.
  • Key Implications : The pyridine nitrogen may improve aqueous solubility via hydrogen bonding, contrasting with the hydrophobic pyrrole group in the target compound .

Functional Group Variations

6-(2H-1,3-Benzodioxol-5-yl)-N-[(3-Chlorophenyl)methyl]-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxamide

  • Structure : Features a pyrazolo[5,1-c][1,4]oxazine core (isomeric to the target compound) with benzodioxol and 3-chlorobenzyl groups.
  • Key Differences: The altered oxazine ring position (1,4 vs. 1,3) may affect ring puckering and binding pocket compatibility.

Boronic Acid Derivatives

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-boronic Acid Pinacol Ester

  • Structure : Replaces the carboxamide with a boronic ester group.
  • Utility : Serves as a Suzuki coupling intermediate for further functionalization, highlighting the versatility of the pyrazolo-oxazine core in medicinal chemistry .

Structural and Property Comparison Table

Compound Name Core Structure Substituent Molecular Formula Key Properties/Implications
N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide Pyrazolo[5,1-b][1,3]oxazine Pyrrole ethyl carboxamide C₁₄H₁₇N₅O₂ Enhanced π-π stacking; moderate lipophilicity
N-[(4-Fluorophenyl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide Pyrazolo[5,1-b][1,3]oxazine 4-Fluorobenzyl carboxamide C₁₄H₁₄FN₃O₂ Increased metabolic stability; higher logP
N-(Pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide Pyrazolo[5,1-b][1,3]oxazine Pyridin-2-ylmethyl carboxamide C₁₄H₁₅N₅O₂ Improved solubility; potential for cation-π interactions
6-(2H-1,3-Benzodioxol-5-yl)-N-[(3-chlorophenyl)methyl]-... Pyrazolo[5,1-c][1,4]oxazine Benzodioxol + 3-chlorobenzyl C₂₁H₁₇ClN₄O₄ Steric hindrance; possible reduced bioavailability

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